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molecular formula C15H16O B8282924 1-Benzyloxy-2-ethylbenzene CAS No. 7462-25-1

1-Benzyloxy-2-ethylbenzene

Cat. No. B8282924
M. Wt: 212.29 g/mol
InChI Key: KUUCITDLXFDQJX-UHFFFAOYSA-N
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Patent
US07683203B2

Procedure details

To a reactor were charged 8.77 g (71 mmol) of 2-ethylphenol, 10.00 g (79 mmol) of benzyl chloride, 8.06 g (144 mmol) of KOH, and 30 g of DMF, and the mixture was stirred at 65° C. to 85° C. for 3 hours. To this mixture, 55 g of hydrochloric acid and 50 g of toluene were added, the organic layer was washed with water, and the solvent was evaporated. The residue was purified by column chromatography (n-hexane) to yield the desired product, 1-benzyloxy-2-ethylbenzene, as colorless liquid (9.23 g, Yield: 61%).
Quantity
8.77 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8.06 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2].[CH2:10](Cl)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[OH-].[K+].Cl>C1(C)C=CC=CC=1.CN(C=O)C>[CH2:10]([O:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:1][CH3:2])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.77 g
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)O
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
8.06 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 g
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
Cl
Name
Quantity
50 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 65° C. to 85° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (n-hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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